molecular formula C11H22O3 B13794913 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol CAS No. 5694-85-9

2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol

Cat. No.: B13794913
CAS No.: 5694-85-9
M. Wt: 202.29 g/mol
InChI Key: VNMRSUHVTDURNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol is a heterocyclic organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.291 g/mol . This compound is characterized by a dioxolane ring fused with a heptane chain, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid.

    Solvent: Toluene or other non-polar solvents.

    Temperature: Reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The process parameters are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a stabilizing moiety, enhancing the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

  • (2-tert-Butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
  • 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
  • (2-Ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl)methanol

Comparison: Compared to its analogs, (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol exhibits unique properties due to the heptane chain, which can influence its solubility, reactivity, and biological activity. The presence of the dioxolane ring provides stability and versatility in chemical reactions, making it a valuable compound in various applications.

Properties

CAS No.

5694-85-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2-heptan-3-yl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-8-10(7-12)14-11/h9-12H,3-8H2,1-2H3

InChI Key

VNMRSUHVTDURNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1OCC(O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.